
N'-(cyanoacetyl)-2-hydroxy-2,2-diphenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(cyanoacetyl)-2-hydroxy-2,2-diphenylacetohydrazide is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds and Antitumor Activities
Heterocyclic Synthesis and Antitumor Evaluation : The synthesis of novel heterocyclic compounds using cyanoacetylhydrazine derivatives, including N'-(cyanoacetyl)-2-hydroxy-2,2-diphenylacetohydrazide, has shown promising antitumor activities. For instance, the reaction of cyanoacetylhydrazine with various reagents led to the synthesis of pyrazole, thiophene, pyran, and thiazole derivatives. Some of these synthesized compounds exhibited significant inhibitory effects on human tumor cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), presenting a potential for future anticancer therapies (Mohareb, El-Sayed, & Abdelaziz, 2012).
Synthesis and Biological Activities of Pyridazine Derivatives : Another study explored the reactions of this compound with aromatic aldehydes and other compounds to synthesize new pyridazine derivatives. These compounds were investigated for their potential antitumor and anti-HCV (Hepatitis C virus) activities. The study illustrates the utility of activated nitriles in the creation of novel compounds with significant biological activities, underscoring the versatility of this compound in medicinal chemistry research (El‐Hawash, Abdel Wahab, & El‐Demellawy, 2006).
Contribution to Novel Therapeutic Agents
Development of Antimicrobial and Antioxidant Agents : Research into this compound has also led to the development of compounds with antimicrobial and antioxidant properties. By synthesizing derivatives such as pyridine, chromene, and thiazole, studies have shown that these compounds can serve as potent antioxidants and possess significant antimicrobial activities against various bacterial and fungal strains. This opens avenues for their application in pharmaceutical, cosmetic, or nutritional products, offering protection against oxidative stress-induced cytotoxicity in human cells (El-Hagrassey, Abdel‐Latif, & Abdel-Fattah, 2022).
Future Directions
Mechanism of Action
Target of action
Compounds with similar structures, such as hydrazones and cyanoacetamides, have been reported to exhibit various biological activities . They are often involved in the formation of biologically active compounds .
Mode of action
Without specific information, it’s hard to determine the exact mode of action. The presence of the hydrazone group (–ch=n–nh–c(o)–) could potentially allow this compound to interact with various biological targets through hydrogen bonding or other types of interactions .
Biochemical pathways
Similar compounds have been used in the synthesis of various heterocyclic compounds .
Properties
IUPAC Name |
2-cyano-N'-(2-hydroxy-2,2-diphenylacetyl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c18-12-11-15(21)19-20-16(22)17(23,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,23H,11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWFDYYIUAZFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NNC(=O)CC#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

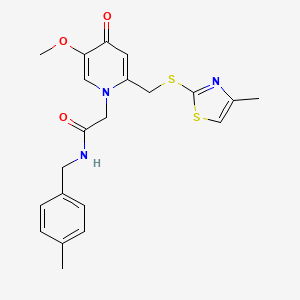
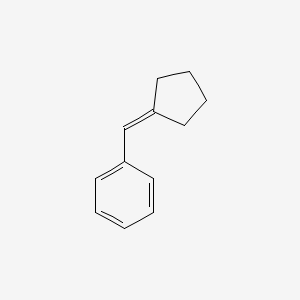
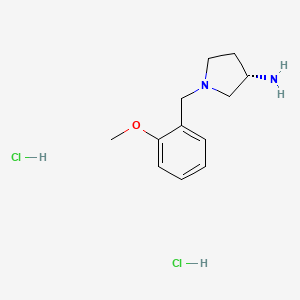
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2529498.png)
![ethyl 2-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529502.png)
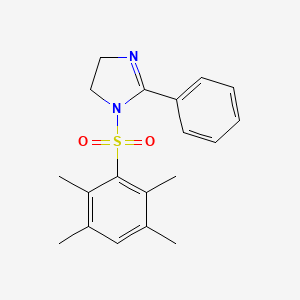

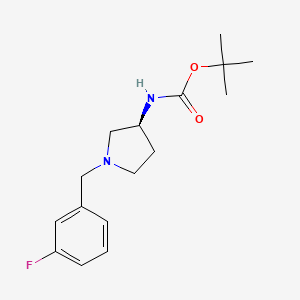
![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2529510.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide](/img/structure/B2529511.png)
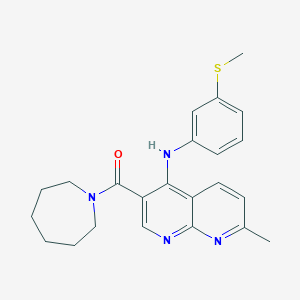
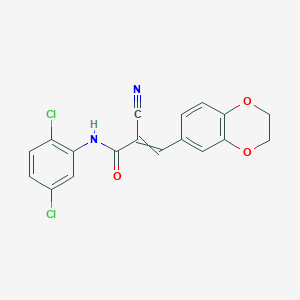
![Ethyl 6-methoxy-4-[4-(trifluoromethyl)anilino]-3-quinolinecarboxylate](/img/structure/B2529514.png)
